molecular formula C12H18N2 B8750550 4-[(1-Methylpyrrolidin-2-yl)methyl]aniline CAS No. 66162-54-7

4-[(1-Methylpyrrolidin-2-yl)methyl]aniline

Cat. No. B8750550
M. Wt: 190.28 g/mol
InChI Key: VDSNKERDALCECS-UHFFFAOYSA-N
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Patent
US04279918

Procedure details

Hydrogenate 18 g of 2-(4-nitrobenzyl)-1-methylpyrrolidine in ethanol with 300 mg of platinum dioxide/hydrogen. Filter the catalyst from the reaction mixture, concentrate the latter and recrystallize the thus-produced residue from n-hexane to obtain the title compound at a yield of 12.7 g (82% of theory).
Name
2-(4-nitrobenzyl)-1-methylpyrrolidine
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
platinum dioxide hydrogen
Quantity
300 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:16]=[CH:15][C:7]([CH2:8][CH:9]2[CH2:13][CH2:12][CH2:11][N:10]2[CH3:14])=[CH:6][CH:5]=1)([O-])=O>C(O)C.[Pt](=O)=O.[H][H]>[NH2:1][C:4]1[CH:16]=[CH:15][C:7]([CH2:8][CH:9]2[CH2:13][CH2:12][CH2:11][N:10]2[CH3:14])=[CH:6][CH:5]=1 |f:2.3|

Inputs

Step One
Name
2-(4-nitrobenzyl)-1-methylpyrrolidine
Quantity
18 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CC2N(CCC2)C)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
platinum dioxide hydrogen
Quantity
300 mg
Type
catalyst
Smiles
[Pt](=O)=O.[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the catalyst from the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the latter and
CUSTOM
Type
CUSTOM
Details
recrystallize the thus-produced residue from n-hexane

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(CC2N(CCC2)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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